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Compound of Interest

Compound Name: 1-Aminomethyl-cyclooctanol

CAS No.: 26228-67-1

Cat. No.: B1486542

Get Quote

Part 1: Strategic Rationale & Chemical Logic
The "Escape from Flatland" Imperative
In modern chemical probe development, the dominance of flat, aromatic-heavy molecules has

led to attrition due to poor solubility and lack of selectivity. 1-Aminomethyl-cyclooctanol (1-

AMC) represents a strategic shift toward sp³-rich scaffolds. Unlike planar aromatics, the

cyclooctyl ring provides a defined three-dimensional volume, while the gem-disubstituted

headgroup (1,1-amino-alcohol) introduces critical conformational constraints.

The Gem-Disubstitution Effect
The defining feature of 1-AMC is the geminal arrangement of the hydroxyl and aminomethyl

groups on the C1 carbon. This architecture induces the Thorpe-Ingold Effect (Gem-Dimethyl

Effect), which:

Pre-organizes Conformation: Compresses the internal bond angle (

), forcing the external substituents (amine and hydroxyl) closer together.[1] This reduces the
entropic penalty upon binding to a protein target.[1]
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Facilitates Cyclization: Makes 1-AMC an ideal precursor for spirocyclic libraries (e.g., spiro-

morpholines or spiro-oxazolidinones), which are privileged structures in drug discovery.[1]

Physicochemical Profile
Property Value (Approx.) Impact on Probe Design

MW 157.25 Da
Ideal fragment size (Rule of 3

compliant).[1]

cLogP ~1.8 - 2.2

Lipophilic enough for

membrane permeability,

balanced by polar headgroup.

[1]

Fsp³ 1.0 (100%)

Maximizes 3D complexity;

correlates with higher clinical

success rates.[1]

H-Bond Donors 2 (OH, NH₂)

Critical handles for

derivatization or target

engagement.[1]

Part 2: Applications in Probe Design
Application A: Fragment-Based Drug Discovery (FBDD)
1-AMC serves as a high-value 3D fragment.[1] In FBDD screens, it explores hydrophobic

pockets that flat aromatic fragments cannot fill.[1]

Mechanism: The cyclooctane ring adopts a "boat-chair" conformation, projecting the polar

amine/hydroxyl motif into specific orientations for hydrogen bonding with active site residues

(e.g., Asp/Glu side chains).

Application B: Scaffold for Diversity-Oriented Synthesis
(DOS)
The primary utility of 1-AMC is as a linchpin for generating spirocyclic chemical probes.[1] By

reacting the 1,2-aminoalcohol motif with bifunctional electrophiles, researchers can generate

rigid spiro-heterocycles.
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Target Class: These spirocyclic probes are particularly effective against GPCRs and Ion

Channels, where the globular shape mimics the natural ligand's spatial occupancy better

than flat inhibitors.

Application C: Bioisosteric Replacement
1-AMC can act as a bioisostere for the cyclohexyl-glycine or adamantane motifs found in

various neuropeptide mimics.[1] The expansion to an 8-membered ring alters the vector of the

substituents slightly, potentially overcoming resistance mutations or improving selectivity

profiles.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Aminomethyl-cyclooctanol
Note: This protocol utilizes the Henry Reaction (Nitroaldol) followed by reduction, a robust

pathway for gem-disubstituted amino alcohols.

Reagents: Cyclooctanone, Nitromethane, Triethylamine (Et₃N), Lithium Aluminum Hydride

(LiAlH₄), THF.

Step-by-Step Methodology:

Nitroaldol Addition:

Dissolve Cyclooctanone (10 mmol) in Nitromethane (5 mL, excess).

Add Et₃N (1.0 eq) dropwise at 0°C.[1]

Stir at room temperature (RT) for 16 hours.

Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of ketone indicates

formation of 1-(nitromethyl)cyclooctanol.[1]

Workup: Evaporate excess nitromethane.[1] Dissolve residue in EtOAc, wash with

water/brine.[1] Dry over MgSO₄.[1]

Reduction to Amino Alcohol:
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Safety Warning: LiAlH₄ is pyrophoric.[1] Perform under Argon/Nitrogen atmosphere.[1]

Suspend LiAlH₄ (3.0 eq) in dry THF (20 mL) at 0°C.

Add crude 1-(nitromethyl)cyclooctanol (dissolved in THF) dropwise.[1]

Reflux for 4 hours.[1]

Quench (Fieser Method): Cool to 0°C. Carefully add: x mL water, x mL 15% NaOH, 3x mL

water (where x = grams of LiAlH₄ used).

Filter the white precipitate.[1] Concentrate the filtrate.

Purification:

Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography

(DCM:MeOH:NH₄OH 90:9:1).[1]

Yield: Expect 60-75%.

Protocol 2: Derivatization to Spiro-Morpholine Probe
This reaction creates a conformationally restricted probe scaffold.

Reagents: 1-AMC, Chloroacetyl chloride, Potassium tert-butoxide (KOtBu), THF.[1]

Acylation: React 1-AMC (1 eq) with Chloroacetyl chloride (1.1 eq) and Et₃N (1.2 eq) in DCM

at 0°C to form the chloro-amide intermediate.

Cyclization: Dissolve intermediate in dry THF. Add KOtBu (1.5 eq) at 0°C. Stir 2h.

Result: Formation of the spiro-morpholinone.[1] The amide nitrogen can be further alkylated

to introduce a "warhead" (e.g., fluorophore or reactive group).[1]

Part 4: Visualization & Logic Flow[1]
Figure 1: The "Escape from Flatland" Workflow
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This diagram illustrates the strategic transition from flat aromatic fragments to the 3D-rich 1-

AMC scaffold and its subsequent evolution into complex spirocyclic probes.

Flat Aromatic Fragment
(Low Solubility, Low Selectivity)

1-Aminomethyl-cyclooctanol
(High Fsp³, Gem-Disubstituted)

 Scaffold Hopping Thorpe-Ingold Effect
(Conformational Lock)

 Intrinsic Property Spirocyclic Probe Library
(Rigid, Globular)

 Cyclization w/ Bifunctional Linker Target Engagement
(GPCRs/Ion Channels)

 High Selectivity Binding

Click to download full resolution via product page

Caption: Transformation of the 1-AMC scaffold into bioactive spirocyclic probes via

conformational locking.

Figure 2: Synthetic Pathway & Derivatization
Detailed chemical logic for generating the core scaffold and its downstream probe derivatives.
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Caption: Synthetic tree starting from Cyclooctanone to generate the 1-AMC core and diverse

probe architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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